molecular formula C12H14FNO B7460539 N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide

Cat. No. B7460539
M. Wt: 207.24 g/mol
InChI Key: NEPCBRKDIDZMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use as a pain reliever.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide works by activating nicotinic acetylcholine receptors in the nervous system, which leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters play a role in pain perception and can help to reduce the sensation of pain.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide in lab experiments is that it has a high potency and selectivity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain perception. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide. One area of interest is the development of more selective and potent nicotinic acetylcholine receptor agonists, which could lead to the development of more effective pain relievers. Another area of interest is the study of the long-term effects of N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide on the nervous system, as well as its potential use in the treatment of other conditions, such as anxiety and depression.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide involves several steps, starting with the reaction of 4-fluoro-2-methylphenol with cyclobutanecarboxylic acid to form the corresponding ester. This ester is then converted to the amide by reaction with ammonia or an amine. Finally, the amide is subjected to a series of reactions to yield the final product.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide has been the subject of extensive research due to its potential use as a pain reliever. It has been shown to be effective in relieving both acute and chronic pain in animal models, and it has also been tested in human clinical trials.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8-7-10(13)5-6-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCBRKDIDZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.